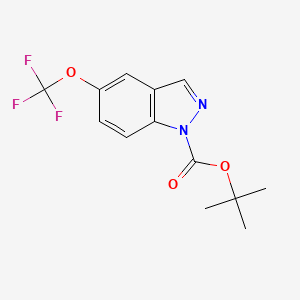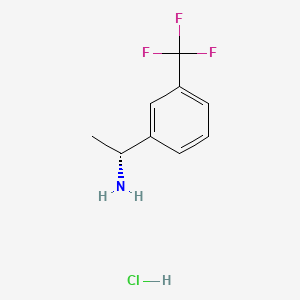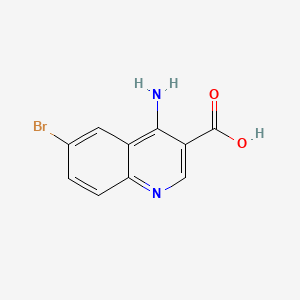
4-Amino-6-bromoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-6-bromoquinoline-3-carboxylic acid” is a heterocyclic chemical compound that has a broad range of applications in various fields of research and industry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H7BrN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and complex. They involve various synthesis protocols and can be influenced by factors such as the presence of transition metals, the use of ionic liquids, and the application of ultrasound irradiation .
科学的研究の応用
Photolabile Protecting Group
A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids. This compound, with enhanced single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, offers applications in the release of biological messengers in vivo due to its increased solubility and minimal fluorescence characteristics (Fedoryak & Dore, 2002).
Derivatization Reagent for Biological Carboxylic Acids
Mochizuki et al. (2013) synthesized a novel bromoquinolinium reagent for the efficient analysis of carboxylic acids in biological samples via HPLC-MS. This method demonstrated selective determination of bile and free fatty acids in human plasma, highlighting its utility in qualitative and quantitative analyses (Mochizuki et al., 2013).
Synthesis and Antimicrobial Activity
Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives, examining their potential antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Patel, Mistry, & Desai, 2006).
Gas Phase Reaction Studies
Thevis et al. (2008) investigated the gas phase reactions of substituted isoquinolines, including compounds related to this compound. This study provides insights into mass spectrometric analyses of prolylhydroxylase inhibitor drug candidates, offering pathways for the characterization of related compounds (Thevis et al., 2008).
Novel Anti-tumor Lead
Gao et al. (2015) synthesized and tested a novel isoquinoline compound for anti-tumor activity, demonstrating high therapeutic efficacy and low systemic toxicity. This study underscores the potential of using multiple isoquinoline-3-carboxylic acid moieties in anti-tumor drug design (Gao et al., 2015).
将来の方向性
Quinoline and its derivatives, including “4-Amino-6-bromoquinoline-3-carboxylic acid”, have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activity .
作用機序
Target of Action
This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been studied for its potential applications in medicinal chemistry
Mode of Action
As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting membrane integrity, or interfering with DNA synthesis . The exact mode of action would depend on the specific targets of this compound, which are currently unknown.
Biochemical Pathways
Quinoline derivatives have been found to interact with a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.
Action Environment
The action of 4-Amino-6-bromoquinoline-3-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
特性
IUPAC Name |
4-amino-6-bromoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIEFZTKCWYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673694 |
Source


|
| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216263-67-0 |
Source


|
| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

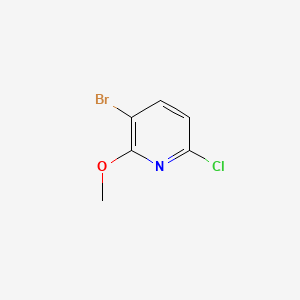

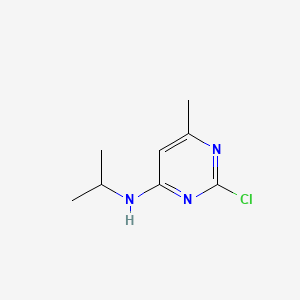
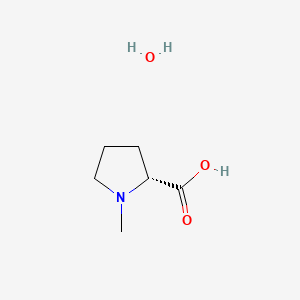

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
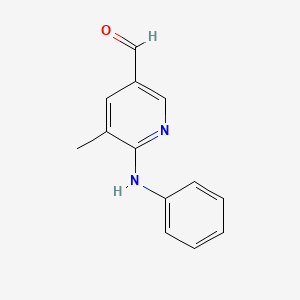
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
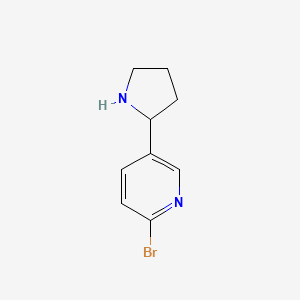

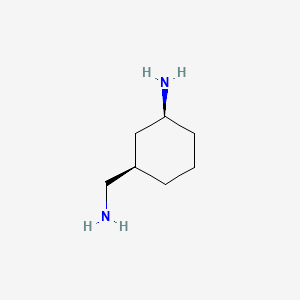
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
